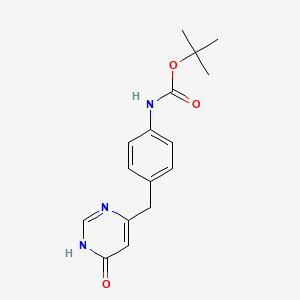
Tert-butyl 4-((6-hydroxypyrimidin-4-yl)methyl)phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-((6-hydroxypyrimidin-4-yl)methyl)phenylcarbamate is a synthetic organic compound with the molecular formula C16H22N2O3 This compound is characterized by the presence of a tert-butyl group, a hydroxypyrimidine moiety, and a phenylcarbamate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((6-hydroxypyrimidin-4-yl)methyl)phenylcarbamate typically involves multiple steps. One common method includes the reaction of 4-(bromomethyl)phenyl isocyanate with 6-hydroxypyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with tert-butyl alcohol and a catalyst such as p-toluenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-((6-hydroxypyrimidin-4-yl)methyl)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrimidine ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or thiocarbamates.
Aplicaciones Científicas De Investigación
Tert-butyl 4-((6-hydroxypyrimidin-4-yl)methyl)phenylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-((6-hydroxypyrimidin-4-yl)methyl)phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxypyrimidine moiety is particularly important for its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-((4-hydroxyphenyl)methyl)phenylcarbamate
- Tert-butyl 4-((6-methylpyrimidin-4-yl)methyl)phenylcarbamate
- Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate
Uniqueness
Tert-butyl 4-((6-hydroxypyrimidin-4-yl)methyl)phenylcarbamate is unique due to the presence of the hydroxypyrimidine moiety, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C16H19N3O3 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
tert-butyl N-[4-[(6-oxo-1H-pyrimidin-4-yl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C16H19N3O3/c1-16(2,3)22-15(21)19-12-6-4-11(5-7-12)8-13-9-14(20)18-10-17-13/h4-7,9-10H,8H2,1-3H3,(H,19,21)(H,17,18,20) |
Clave InChI |
UXGGUHRQZCCTST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC2=CC(=O)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















